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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lactic acid production performance by various

bacterial strains, supported by experimental data. It is designed to assist researchers,

scientists, and professionals in the drug development field in selecting suitable strains and

methodologies for their specific applications. The guide includes detailed experimental

protocols and visual representations of key metabolic pathways and workflows.

Introduction to Lactic Acid Producing Bacteria
Lactic acid, a versatile organic acid, is a crucial platform chemical with wide applications in the

food, pharmaceutical, and cosmetic industries.[1] Its production through microbial fermentation

is a well-established and sustainable process. Lactic acid bacteria (LAB) are the primary

microorganisms employed for this purpose, known for their efficiency in converting

carbohydrates into lactic acid.[2] These bacteria can be broadly categorized into two groups

based on their metabolic pathways: homofermentative and heterofermentative.[3][4]

Homofermentative bacteria primarily produce lactic acid as the sole end product from

glucose metabolism via the Embden-Meyerhof-Parnas (EMP) pathway.[2][5] This group

includes genera like Lactococcus, Enterococcus, Streptococcus, Pediococcus, and some

species of Lactobacillus.[2][4] Due to their high theoretical yield of lactic acid (2 moles per

mole of glucose), homofermentative strains are often preferred for industrial production.[2][3]
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Heterofermentative bacteria produce lactic acid along with other byproducts such as ethanol,

acetic acid, and carbon dioxide through the phosphoketolase (PK) pathway.[3][4][5] Genera

like Leuconostoc, Oenococcus, Weissella, and certain Lactobacillus species belong to this

category.[4]

Beyond the traditional LAB, genetically engineered strains of Corynebacterium glutamicum and

Escherichia coli have also shown high productivity in lactic acid production.[2]

Comparative Performance of Bacterial Strains
The selection of a bacterial strain for lactic acid production is critical and depends on factors

such as the desired yield, productivity, substrate utilization, and the optical purity of the lactic

acid produced (L(+) or D(-)). The following table summarizes the performance of several

commonly studied bacterial strains.
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Bacterial
Strain

Substrate
Fermenta
tion Mode

Lactic
Acid Titer
(g/L)

Productiv
ity (g/L/h)

Yield
(g/g)

Referenc
e

Lactobacill

us casei

Ke11

Sucrose Fed-batch 175.84 3.74 0.95 [6]

Lactobacill

us casei

NRRL B-

441

Glucose Batch 118.6 4.4 0.74 [6]

Lactobacill

us

rhamnosus

ATCC

10863

Glucose Batch 80 - - [7]

Lactobacill

us

rhamnosus

ATCC

10863

Sucrose Fed-batch 22.0 - - [7]

Exiguobact

erium sp.

strain 8-11-

1

Glucose Fed-batch - 8.15 - [2]

Lactobacill

us

paracasei

MONGB-2

Glucose Batch 18.86 - - [8]

Lactobacill

us

paracasei

MONGB-2

Galactose Batch 18.23 - - [8]
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Lactobacill

us

plantarum

Glucose Batch 2.946 - - [9]

Note: The performance metrics can vary significantly based on the specific experimental

conditions, including media composition, pH, temperature, and aeration.

Key Metabolic Pathways for Lactic Acid Production
The metabolic route for converting glucose to lactic acid is a fundamental aspect of selecting a

bacterial strain. The following diagrams illustrate the homofermentative and a general

experimental workflow.

Glycolysis (EMP Pathway) Lactate Dehydrogenase

Glucose Glucose-6-P Fructose-6-P Fructose-1,6-BP Glyceraldehyde-3-P Pyruvate

2 NAD+ -> 2 NADH
2 ADP -> 2 ATP 2 Lactic Acid2 NADH -> 2 NAD+

Click to download full resolution via product page

Caption: Homolactic fermentation pathway via Embden-Meyerhof-Parnas (EMP) pathway.

Experimental Protocols
This section outlines a general methodology for a comparative study of lactic acid production

by different bacterial strains.

Bacterial Strains and Inoculum Preparation
Strains: Select at least three different bacterial strains for comparison (e.g., Lactobacillus

casei, Lactococcus lactis, Lactobacillus plantarum).

Activation: Revive lyophilized cultures in an appropriate broth medium (e.g., MRS broth for

Lactobacillus, M17 broth for Lactococcus). Incubate at the optimal temperature for each
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strain (typically 30-37°C) for 24-48 hours.

Inoculum: Prepare a seed culture by inoculating a fresh broth medium with the activated

culture. Incubate until the mid-exponential growth phase is reached (determined by optical

density at 600 nm).

Fermentation Medium
A standardized fermentation medium should be used for a fair comparison. A common medium

for lactic acid bacteria is MRS (de Man, Rogosa and Sharpe) medium, which can be modified.

Composition (per liter):

Glucose (or other carbon source): 50-100 g

Yeast Extract: 10 g

Peptone: 10 g

Beef Extract: 8 g

Dipotassium Hydrogen Phosphate: 2 g

Sodium Acetate: 5 g

Ammonium Citrate: 2 g

Magnesium Sulfate: 0.2 g

Manganese Sulfate: 0.05 g

Tween 80: 1 mL

Sterilization: Autoclave the medium at 121°C for 15 minutes. The carbohydrate source

should be autoclaved separately and added aseptically to prevent caramelization.

Fermentation Conditions
Fermenter: Use bench-top fermenters (e.g., 2 L) with working volumes of 1 L.
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Inoculation: Inoculate the fermentation medium with the seed culture to an initial optical

density (OD600) of approximately 0.1.

Temperature: Maintain the optimal temperature for each strain (e.g., 37°C for L. casei).

pH Control: Control the pH at a setpoint (e.g., 6.0) by the automatic addition of a neutralizing

agent like 5 M NaOH or CaCO3.[2][6]

Agitation: Maintain a constant agitation speed (e.g., 150 rpm) to ensure homogeneity.

Aeration: Lactic acid fermentation is typically carried out under anaerobic or microaerophilic

conditions.[2]

Sampling and Analytical Methods
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours) for

analysis.

Cell Growth: Monitor cell growth by measuring the optical density at 600 nm (OD600) using a

spectrophotometer.

Lactic Acid and Substrate Concentration: Determine the concentrations of lactic acid and the

primary carbon source (e.g., glucose) using High-Performance Liquid Chromatography

(HPLC).[9][10]

Column: A suitable column for organic acid analysis (e.g., Aminex HPX-87H).

Mobile Phase: A dilute acid solution (e.g., 5 mM H2SO4).

Detector: Refractive Index (RI) detector.

Calculation of Parameters:

Lactic Acid Yield (g/g): (Grams of lactic acid produced) / (Grams of substrate consumed).

Volumetric Productivity (g/L/h): (Grams of lactic acid produced) / (Fermentation volume in

liters × Fermentation time in hours).
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Caption: A typical experimental workflow for comparing lactic acid production.
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The selection of an appropriate bacterial strain is a critical determinant of the efficiency and

economic viability of lactic acid production. Homofermentative strains, particularly from the

genus Lactobacillus, are often favored for their high yields. However, the optimal choice

depends on the specific requirements of the application, including the desired optical purity and

the available substrate. The experimental protocol provided in this guide offers a standardized

framework for conducting comparative studies to identify the most suitable strain for a given

purpose. Further optimization of fermentation conditions for the selected strain can lead to

significant improvements in lactic acid titer, yield, and productivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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